molecular formula C15H15NO2S B2457500 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide CAS No. 1396848-17-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2457500
CAS No.: 1396848-17-1
M. Wt: 273.35
InChI Key: NTFMHNCBWBDJPS-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is a compound that features a unique combination of an indene and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine in acetic acid.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the indene and thiophene moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2S. Its structure features an indene derivative linked to a thiophene moiety through a carboxamide functional group. This unique combination may contribute to its biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H17NO2S
Molecular Weight299.38 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring may enhance interactions with biological macromolecules, potentially leading to modulation of signaling pathways.

Potential Mechanisms

  • Enzyme Inhibition : Compounds similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene derivatives have shown potential as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indene or thiophene moieties can significantly affect potency and selectivity.

Key Findings

Research has demonstrated that:

  • Substitutions on the indene ring can enhance binding affinity to target proteins.
  • The thiophene group may play a role in increasing lipophilicity, aiding in membrane permeability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene derivatives.

Study 1: Anticancer Activity

A study explored the anticancer properties of thiophene-containing compounds, noting that modifications to the indene structure led to enhanced cytotoxicity against various cancer cell lines. The results indicated that compounds with similar frameworks could induce apoptosis through caspase activation pathways.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory activities of related carboxamide derivatives. These compounds were shown to inhibit pro-inflammatory cytokine release in vitro, suggesting a potential therapeutic application for inflammatory diseases.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMHNCBWBDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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